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Compound of Interest

Compound Name: LEI105

Cat. No.: B608513

For Researchers, Scientists, and Drug Development Professionals

LEI105 (also known as CN-105) is an apolipoprotein E (apoE)-mimetic peptide that has shown
promise in preclinical models of acute brain injury by downregulating inflammatory responses.
This guide provides a comprehensive comparison of LEI105 against a placebo in controlled
clinical studies, presenting key quantitative data, detailed experimental protocols, and
visualizations of its mechanism of action and experimental workflows.

Efficacy and Safety: A Quantitative Overview

Two key Phase 1, randomized, double-blind, placebo-controlled studies have evaluated the
safety, tolerability, and pharmacokinetics of LEI105 in healthy adult volunteers. The first study
was conducted in the United States and the second in China.

Safety and Tolerability

The primary outcome of these initial human studies was to assess the safety of LEI105. The
following tables summarize the incidence of adverse events (AES) reported in both the US and
Chinese Phase 1 trials.

Table 1: Adverse Events in the US Phase 1 Study of LEI105
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Adverse Event Category LEI105 (N=36) Placebo (N=12)
Any Adverse Event 18 (50.0%) 5 (41.7%)
Bradycardia 4 (11.1%) 2 (16.7%)
Headache 2 (5.6%) 0 (0.0%)
Contact Dermatitis 1 (2.8%) 0 (0.0%)
Dizziness 1 (2.8%) 0 (0.0%)
Hyperhidrosis 1 (2.8%) 0 (0.0%)
Nausea 1(2.8%) 0 (0.0%)
Oropharyngeal Pain 1 (2.8%) 0 (0.0%)
Paresthesia 1 (2.8%) 0 (0.0%)
Pruritus 1 (2.8%) 0 (0.0%)
Rash 1 (2.8%) 0 (0.0%)
Sinus Bradycardia 1 (2.8%) 0 (0.0%)
Somnolence 1 (2.8%) 0 (0.0%)
Vomiting 1 (2.8%) 0 (0.0%)

White Blood Cell Count

1 (2.8%) 0 (0.0%)
Increased

Data sourced from Guptill JT, et al. J Clin Pharmacol. 2017.

Table 2: Adverse Events in the Chinese Phase 1 Study of LEI105
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Dose Group LEI105 Placebo
0.03 mg/kg 6/8 (75.0%) 3/8 (37.5%)
0.1 mg/kg 1/8 (12.5%)

0.3 mg/kg 2/8 (25.0%)

1.0 mg/kg 0/8 (0.0%)

Total 9/32 (28.1%) 3/8 (37.5%)

Data sourced from Li S, et al. Clin Ther. 2022.

In both studies, LEI105 was generally well-tolerated. The majority of adverse events were mild

to moderate in severity.

Pharmacokinetics

The pharmacokinetic profile of LEI105 was a key area of investigation in the Phase 1 trials. The
following table summarizes the main pharmacokinetic parameters.

Table 3: Pharmacokinetic Parameters of LEI105 in Healthy Volunteers

Parameter Value Study

Elimination Half-Life (t%2) ~3.6 hours US Phase 1
Elimination Half-Life (t%2) 2.3 - 3.6 hours Chinese Phase 1

Dose Proportionality Linear US & Chinese Phase 1
Drug Accumulation Minimal US & Chinese Phase 1

The pharmacokinetic data from both studies were comparable, indicating no significant ethnic
differences in the handling of the drug.

Experimental Protocols
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The methodologies employed in the key placebo-controlled studies of LEI105 are detailed
below.

US Phase 1 Study (Guptill JT, et al. J Clin Pharmacol.
2017)

o Study Design: A randomized, double-blind, placebo-controlled, single-center, dose-escalation
study.

o Participants: 48 healthy adult male and female volunteers.
e Dosing Regimen:

o Single Ascending Dose (SAD): Five cohorts received a single intravenous infusion of
LEI105 (0.01, 0.03, 0.1, 0.3, or 1.0 mg/kg) or placebo.

o Multiple Ascending Dose (MAD): One cohort received multiple intravenous infusions of
LEI105 (1.0 mg/kg) or placebo every 6 hours for 13 doses.

« Key Assessments:

o Safety: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical
laboratory tests.

o Pharmacokinetics: Serial blood and urine samples were collected to determine the
pharmacokinetic profile of LEI105.

Chinese Phase 1 Study (Li S, et al. Clin Ther. 2022)

» Study Design: A randomized, double-blind, placebo-controlled, single-center, dose-escalation
study.

o Participants: 40 healthy adult Chinese volunteers.
» Dosing Regimen:

o Single Ascending Dose (SAD): Four cohorts received a single 30-minute intravenous
infusion of LEI105 (0.03, 0.1, 0.3, or 1 mg/kg) or placebo.
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o Multiple Dose: Following the single dose, participants in each cohort received multiple
intravenous infusions of the same dose of LEI105 or placebo every 6 hours for a total of
13 doses.

o Key Assessments:

o Safety: Continuous monitoring for adverse events, physical examinations, vital signs,
ECGs, and laboratory tests.

o Pharmacokinetics: Blood samples were collected at predetermined intervals to assess the
pharmacokinetic parameters of LEI105.

Mechanism of Action and Experimental Workflow

Proposed Signaling Pathway of LEI105 in
Neuroinflammation

LEI105 is believed to exert its neuroprotective effects by modulating the inflammatory response
following acute brain injury. Preclinical studies suggest that LEI105 interacts with the Toll-like
receptor (TLR) signaling pathway, which plays a crucial role in the innate immune response.
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Caption: Proposed mechanism of LEI105 in modulating neuroinflammation.
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Experimental Workflow of a Phase 1 Clinical Trial

The following diagram illustrates the typical workflow of a Phase 1, placebo-controlled, dose-
escalation study for a new investigational drug like LEI105.
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Caption: Workflow of a Phase 1 LEI105 clinical trial.

In conclusion, the initial placebo-controlled studies of LEI105 have established a favorable
safety and pharmacokinetic profile in healthy volunteers. These findings support the continued
investigation of LEI105 in patient populations with acute brain injury to determine its
therapeutic efficacy. The preclinical data suggest a mechanism of action rooted in the
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modulation of neuroinflammatory pathways, a promising target for the treatment of such
conditions.

 To cite this document: BenchChem. [LEI105: A Comparative Analysis of Placebo-Controlled
Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608513#leil05-vs-placebo-controlled-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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